![molecular formula C24H30INO4 B14753855 2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide CAS No. 2863-97-0](/img/structure/B14753855.png)
2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide is a complex organic compound with a unique structure that includes an isoquinoline core substituted with butyl and dimethoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the butyl and dimethoxyphenyl groups. The final step involves the iodination to form the iodide salt. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced isoquinoline derivatives.
Applications De Recherche Scientifique
2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism by which 2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline: Similar structure but without the iodide ion.
1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline: Lacks the butyl group.
6,7-Dimethoxyisoquinoline: Simplified structure with only the isoquinoline core and methoxy groups.
Uniqueness
2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its iodide form may also enhance its solubility and reactivity in certain conditions, making it particularly useful in specific applications .
Propriétés
Numéro CAS |
2863-97-0 |
|---|---|
Formule moléculaire |
C24H30INO4 |
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
2-butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C24H30NO4.HI/c1-6-7-11-25-12-10-18-15-23(28-4)24(29-5)16-19(18)20(25)13-17-8-9-21(26-2)22(14-17)27-3;/h8-10,12,14-16H,6-7,11,13H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
OOSFNFWONXDARO-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


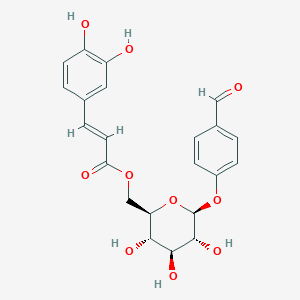
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
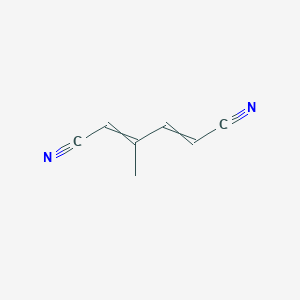
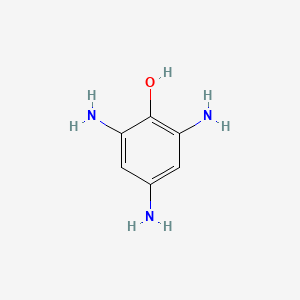
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
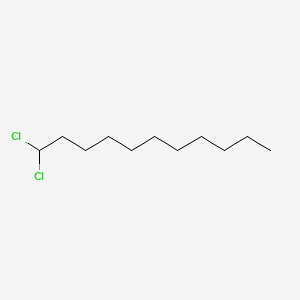
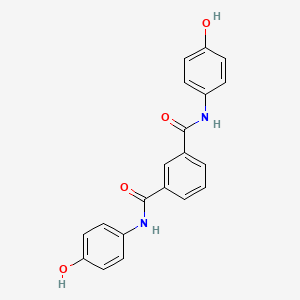

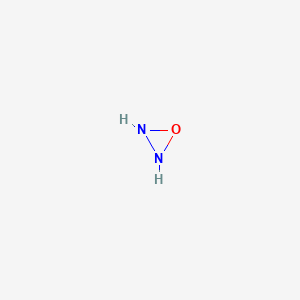

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)


![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
